Butyrylcholinesterase inhibitor 9, commonly referred to as BuChE-IN-9, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This compound is designed to inhibit butyrylcholinesterase, an enzyme implicated in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain.
BuChE-IN-9 was synthesized through a novel approach that combines existing pharmacological agents to enhance inhibitory activity against butyrylcholinesterase. The synthesis process often involves the modification of established compounds known for their cholinesterase inhibitory properties, which are then evaluated for their efficacy and safety in biological systems .
BuChE-IN-9 falls under the category of cholinesterase inhibitors, specifically targeting butyrylcholinesterase. This classification is crucial as it highlights the compound's mechanism of action and its relevance in treating conditions characterized by cholinergic deficits.
The synthesis of BuChE-IN-9 involves several key steps that leverage organic chemistry techniques:
Technical details regarding the synthesis can include:
The molecular structure of BuChE-IN-9 can be represented by its chemical formula, which reflects its composition and arrangement of atoms.
BuChE-IN-9 undergoes various chemical reactions that are essential for its function as an inhibitor:
Technical details may include:
The mechanism by which BuChE-IN-9 exerts its effects involves several biochemical processes:
Relevant data may include:
BuChE-IN-9 has several scientific uses:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: